Arachidonoylcarnitine can be classified as a long-chain acylcarnitine due to its structure, which includes a long carbon chain derived from arachidonic acid (20 carbons with four double bonds). This classification aligns with the broader categorization of acylcarnitines based on the length and saturation of their acyl chains .
The synthesis of arachidonoylcarnitine typically involves the esterification of L-carnitine with arachidonic acid. This reaction is often catalyzed by acid catalysts under controlled conditions to optimize yield and purity. The general reaction can be represented as:
In industrial settings, continuous flow reactors may be employed to enhance efficiency during large-scale production. The process requires careful monitoring of temperature and pH to maintain optimal reaction conditions .
The molecular formula for arachidonoylcarnitine is , with a molar mass of approximately 504.4053 g/mol. The structure consists of a carnitine backbone linked to an arachidonic acid moiety through an ester bond, which contributes to its unique biochemical properties. The presence of multiple double bonds in the arachidonic acid portion adds to its reactivity and potential biological functions .
Arachidonoylcarnitine participates in various biochemical reactions, primarily related to fatty acid metabolism. It can undergo hydrolysis to release arachidonic acid and regenerate L-carnitine. Additionally, it may act as a substrate for enzymes involved in lipid metabolism, influencing pathways related to energy production and signaling.
The hydrolysis reaction can be represented as follows:
This reaction is significant in contexts where fatty acids are mobilized for energy or signaling purposes .
The mechanism of action for arachidonoylcarnitine involves its role in transporting long-chain fatty acids into mitochondria for β-oxidation. Once inside the mitochondria, it aids in the conversion of fatty acids into acetyl-CoA units, which are then utilized in the Krebs cycle for ATP production. Additionally, arachidonoylcarnitine may influence signaling pathways related to inflammation and cellular stress responses due to its arachidonic acid component, which is a precursor for various eicosanoids .
Arachidonoylcarnitine exhibits several notable physical and chemical properties:
These properties are crucial for its function in metabolic processes and cellular signaling .
Arachidonoylcarnitine has several applications in scientific research, particularly in studies related to metabolism, neurobiology, and inflammatory responses. Its role as a biomarker for certain metabolic disorders has been explored, making it significant in clinical diagnostics. Additionally, its involvement in energy metabolism positions it as a potential therapeutic target for conditions such as obesity and metabolic syndrome.
Research continues into its effects on cellular signaling pathways, particularly those involving inflammation and pain modulation, highlighting its importance in pharmacological studies .
Arachidonoylcarnitine (C20:4 carnitine) is biosynthesized through a tightly regulated enzymatic cascade central to long-chain fatty acid metabolism. The initial step involves ATP-dependent activation of arachidonic acid (C20:4) to arachidonoyl-CoA by acyl-CoA synthetase long-chain family member 4 (ACSL4). This reaction occurs in the outer mitochondrial membrane and endoplasmic reticulum, consuming ATP to form the high-energy thioester bond [3] [9]. The arachidonoyl-CoA is then conjugated to L-carnitine via carnitine palmitoyltransferase I (CPT-I), localized on the outer mitochondrial membrane. This rate-limiting esterification reaction produces arachidonoylcarnitine and releases free CoA [9] [10]. The reaction mechanism involves nucleophilic attack by the hydroxyl group of carnitine on the thioester carbon of arachidonoyl-CoA, forming an ester linkage while preserving the energy content of the original acyl-CoA molecule [6].
Degradation occurs within the mitochondrial matrix, where carnitine palmitoyltransferase II (CPT-II) reverses this process, transferring the arachidonoyl group back to CoA for β-oxidation [3] [10]. Arachidonoylcarnitine hydrolysis is also mediated by tissue-specific acylhydrolases in the cytosol and plasma, which regulate cellular concentrations of this metabolite. Clinical studies reveal that circulating arachidonoylcarnitine levels reflect impaired mitochondrial β-oxidation efficiency, particularly under conditions of metabolic stress such as hypertension treatment with beta-blockers. In the PEAR study, baseline serum arachidonoylcarnitine predicted hyperglycemia (p=0.0002) and poor blood pressure response (p=0.006 systolic) following atenolol therapy, indicating its role as a biomarker of metabolic dysregulation [1] [4] [8].
Table 1: Enzymatic Reactions in Arachidonoylcarnitine Metabolism
Process | Enzyme | Location | Cofactors/Regulators | Primary Function |
---|---|---|---|---|
Biosynthesis | ACSL4 | Outer mitochondrial membrane, ER | ATP, Mg²⁺ | Activates arachidonic acid to arachidonoyl-CoA |
Biosynthesis | CPT-I | Outer mitochondrial membrane | Carnitine | Transfers arachidonoyl group to carnitine |
Degradation | CPT-II | Inner mitochondrial membrane | CoA | Regenerates arachidonoyl-CoA for β-oxidation |
Degradation | Acylhydrolases | Cytosol, plasma | Water | Hydrolyzes arachidonoylcarnitine to free carnitine |
The carnitine shuttle system is indispensable for transporting activated long-chain fatty acids like arachidonoyl-CoA across the impermeable inner mitochondrial membrane. CPT-I isoforms exhibit tissue-specific kinetics and regulatory properties: Liver CPT-I (L-CPT-I) is highly sensitive to malonyl-CoA inhibition (Ki ≈ 1 μM), whereas muscle CPT-I (M-CPT-I) requires higher concentrations (Ki ≈ 100 μM) for inhibition [3] [10]. This differential regulation ensures hepatic fatty acid oxidation is suppressed during lipogenesis, while muscle oxidation continues during exercise. Arachidonoylcarnitine transport is mediated by the carnitine-acylcarnitine translocase (CACT), an antiporter embedded in the inner mitochondrial membrane that exchanges cytoplasmic arachidonoylcarnitine for matrix free carnitine with 1:1 stoichiometry [5] [9].
Once inside the matrix, CPT-II catalyzes the reconversion to arachidonoyl-CoA, utilizing a distinct catalytic site optimized for long-chain acylcarnitines. CPT-II deficiency preferentially disrupts long-chain acylcarnitine metabolism, including arachidonoylcarnitine accumulation. In vitro studies using rat liver mitochondrial preparations demonstrate high efficiency in synthesizing arachidonoylcarnitine, with conversion rates exceeding 70% for C20 substrates under optimal conditions [9]. This system also regulates intracellular acyl-CoA partitioning, directing arachidonoyl-CoA toward β-oxidation or toward signaling pathways (e.g., eicosanoid synthesis) based on metabolic demands. During mitochondrial uncoupling, arachidonoylcarnitine efflux increases, serving as a biomarker of incomplete β-oxidation [7] [10].
Table 2: Carnitine Palmitoyltransferase (CPT) System Components for Arachidonoylcarnitine Handling
Component | Gene | Subcellular Location | Substrate Specificity | Regulatory Mechanisms |
---|---|---|---|---|
CPT-IA (Liver) | CPT1A | Outer mitochondrial membrane | C16-C22 acyl-CoA | Inhibited by malonyl-CoA |
CPT-IB (Muscle) | CPT1B | Outer mitochondrial membrane | C16-C22 acyl-CoA | Moderately sensitive to malonyl-CoA |
CPT-II | CPT2 | Inner mitochondrial membrane | C14-C22 acylcarnitines | Activated by membrane phospholipids |
CACT | SLC25A20 | Inner mitochondrial membrane | C8-C22 acylcarnitines | Electrogenic antiport |
The cellular distribution of arachidonoylcarnitine is governed by specialized transporters with tissue-specific expression patterns. The high-affinity organic cation transporter novel 2 (OCTN2/SLC22A5) is critical for carnitine uptake in most tissues, with Km values for carnitine ranging from 2–5 μM. This sodium-dependent symporter is highly expressed in heart, skeletal muscle, kidney, and placenta [2] [5]. Mutations in SLC22A5 cause primary carnitine deficiency, characterized by urinary acylcarnitine loss and systemic depletion. In the intestine, OCTN2 localizes to apical membranes of enterocytes, facilitating dietary carnitine absorption [2] [5].
The plasma membrane carnitine transporter (OCTN1/SLC22A4) contributes to carnitine recycling in the kidney and intestine, though with lower affinity (Km ≈ 200–400 μM). Polymorphisms in SLC22A4 (L503F) and the SLC22A5 promoter (-207G→C) have been associated with Crohn’s disease, suggesting a link between acylcarnitine transport and gut barrier integrity [2]. Remarkably, intestinal epithelium expresses all five enzymes for de novo carnitine biosynthesis, including γ-butyrobetaine hydroxylase (BBH), enabling local arachidonoylcarnitine production independent of plasma carnitine. BBH activity in mouse small intestine (9.7 ± 3.5 pmol/mg/min) approaches 43% of hepatic activity, explaining why intestinal pathology is minimal in OCTN transporter defects [2].
In hepatocytes, the organic anion transporting polypeptides (OATPs) facilitate arachidonoylcarnitine uptake, while multidrug resistance proteins (MRPs) mediate its efflux into bile. This hepatobiliary transport regulates systemic arachidonoylcarnitine clearance, with impaired function contributing to its accumulation in metabolic disorders [5] [7].
Table 3: Tissue-Specific Expression and Function of Arachidonoylcarnitine Transporters
Transporter | Gene | Primary Tissues | Transport Mechanism | Functional Significance |
---|---|---|---|---|
OCTN2 | SLC22A5 | Heart, muscle, kidney, intestine | Na⁺-dependent high-affinity uptake | Main carnitine/acylcarnitine uptake system |
OCTN1 | SLC22A4 | Kidney, intestine, immune cells | Na⁺-independent low-affinity exchange | Carnitine recycling and efflux |
CACT | SLC25A20 | All mitochondria | Acylcarnitine-carnitine antiport | Mitochondrial import of arachidonoylcarnitine |
OATPs | SLCO family | Liver, kidney, brain | Sodium-independent uptake | Hepatic clearance of acylcarnitines |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: